3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide
Overview
Description
3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide is currently unknown
Mode of Action
It is known that the compound undergoes various chemical reactions, including oxidation, substitution, and catalytic hydrogenation .
Biochemical Pathways
The compound is synthesized through a series of reactions, including oxidation, substitution, and catalytic hydrogenation
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored at room temperature, which may affect its stability . .
Biochemical Analysis
Biochemical Properties
3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity and subsequent alterations in metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It exerts its effects by inhibiting or activating enzymes, leading to changes in gene expression and cellular function. For instance, it binds to the active site of certain enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition results in altered metabolic pathways and changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under normal storage conditions, but it may degrade over extended periods. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions. At higher doses, it can cause toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it inhibits enzymes involved in the glycolytic pathway, leading to decreased glucose metabolism and altered energy production. These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications. For instance, the compound may localize to the mitochondria, where it affects mitochondrial function and energy production. These localization patterns are crucial for understanding the compound’s biochemical effects and mechanisms of action .
Properties
IUPAC Name |
3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-13(2)10(14)7-4-6(11)5-8(12)9(7)15-3/h4-5H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGSPEYOXNPBJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC(=C1)Cl)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.